Product packaging for Dibutyl succinate(Cat. No.:CAS No. 141-03-7)

Dibutyl succinate

Cat. No.: B085449
CAS No.: 141-03-7
M. Wt: 230.30 g/mol
InChI Key: YUXIBTJKHLUKBD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Dibutyl Succinate (B1194679)

The study of dibutyl succinate can be traced back to early organic chemistry synthesis. Traditional manufacturing methods involved the esterification of succinic acid with butanol, often catalyzed by strong mineral acids like sulfuric acid. google.com While effective, this method presented environmental challenges, including the use of a corrosive catalyst and the generation of significant waste. google.com

A notable early application that brought this compound into research focus was its function as an insect repellent. It was introduced around 1955 for use in livestock sprays and other formulations to repel biting flies, houseflies, and other insects. echemi.com Later research in the late 1980s also investigated its properties as an attractant for certain insects, such as sand flies and beetles, highlighting its potential use in pest management systems as a bait enhancer. google.com

The evolution of research on this compound has been marked by a significant shift towards "green chemistry." Concerns over the environmental impact of traditional chemical processes have spurred investigations into more sustainable synthesis routes. google.com Modern research focuses on replacing harsh acid catalysts with more benign alternatives. Studies have explored the use of solid acid catalysts, such as macroporous cation exchange resins, and acidic ionic liquids to produce this compound with high yields and simpler, more environmentally friendly procedures. google.commdpi.com For instance, the use of a Mg²⁺-modified polystyrene sulfonic acid resin has been shown to produce this compound with a 91.6% yield under optimized conditions. mdpi.com

This evolution from a conventionally synthesized repellent to a compound produced via greener methods for advanced applications reflects a broader trend in chemical research towards sustainability and bio-based materials.

Significance of this compound in Contemporary Chemical Science

In modern chemical science, this compound is significant primarily due to its role as a bio-based platform chemical, particularly as a "green" plasticizer and a component in the synthesis of biodegradable polymers.

The drive to replace phthalate-based plasticizers, which face regulatory scrutiny due to toxicity concerns, has positioned succinate esters like this compound as viable alternatives. uni-regensburg.de Research has demonstrated that this compound can effectively plasticize polymers like polyvinyl chloride (PVC), enhancing their flexibility and durability. nih.govresearchgate.net Studies comparing various succinate esters have found that those with linear side chains, such as this compound, are comparable in performance to traditional phthalates like DEHP. nih.gov Its utility as a plasticizer is also being explored in bio-based polymer composites, for example, to improve the properties of materials containing wood flour. researchgate.net

Furthermore, this compound is a key component in the synthesis of the biodegradable polyester (B1180765), poly(butylene succinate) (PBS). techscience.comacs.org PBS is gaining attention as a sustainable alternative to conventional plastics due to its biodegradability and derivation from renewable resources. mdpi.comresearchgate.net Research in this area focuses on optimizing the synthesis of fully bio-based PBS, where both the succinic acid and the butanediol (B1596017) monomers are derived from biomass, further enhancing its green credentials. acs.orgacs.org

The compound is also recognized as a green solvent, valued for its low toxicity, biodegradability, and lower odor compared to traditional halogenated solvents. ontosight.airsc.org It is considered for use in various formulations, including coatings and adhesives. ontosight.ai

Table 1: Comparison of Synthesis Methods for this compound

Catalyst/MethodReactantsTemperature (°C)Reaction TimeYield (%)Reference
Sulfuric Acid (Traditional)Succinic Acid, ButanolNot SpecifiedNot SpecifiedNot Specified google.com
Macroporous Cation ResinSuccinic Acid, Butanol100 - 1503 - 9 hHigh (not specified) google.com
Mg²⁺-modified Polystyrene Sulfonic Acid ResinSuccinic Acid, 2-ethylhexan-1-ol12060 min91.6 mdpi.com
Acidic Catalyst on BentoniteSuccinic Acid, Butanol130180 min98.5 mdpi.com

Multidisciplinary Research Perspectives on this compound

The applications and study of this compound extend across several scientific disciplines, reflecting its versatile properties.

Entomology and Agriculture: Building on its historical use, recent research continues to explore the dual role of this compound in pest management. It has been identified as a metabolite produced by the insect-pathogenic fungus Isaria javanica. herts.ac.ukresearchgate.net Studies have shown that this naturally produced this compound exhibits both aphicidal activity against the green peach aphid and antifungal properties against plant pathogens like Colletotrichum acutatum, which causes anthracnose. researchgate.net This discovery opens avenues for its use in integrated pest management as a dual biocontrol agent. researchgate.net Conversely, other research confirms its role as an attractant for Coleoptera (beetles) and Psychodidae (sand flies), making it a valuable tool for monitoring and trapping these insects. google.com

Materials Science and Polymer Chemistry: this compound is extensively studied as a bio-based plasticizer. Research focuses on its effectiveness in modifying the mechanical properties of polymers, particularly PVC. nih.govresearchgate.net It is investigated alongside other succinate esters to understand how chain length affects plasticizing efficiency, migration resistance, and thermal stability of the final polymer product. nih.gov Its incorporation into bio-based composites, such as those made with poly(lactic acid) (PLA) or poly(butylene succinate) (PBS), is an active area of research aimed at creating fully biodegradable materials with improved flexibility and processability. rsc.orgrsc.org

Environmental and Green Chemistry: The environmental fate and green credentials of this compound are a key research focus. Studies investigate its biodegradability, which is a significant advantage over persistent pollutants like some phthalates. nih.govatamanchemicals.com Research in green chemistry is dedicated to developing sustainable synthesis pathways from renewable feedstocks, such as succinic acid derived from biomass fermentation. google.comacs.org Additionally, its low toxicity profile makes it a subject of interest as a safer alternative to conventional solvents in various industrial applications. ontosight.airsc.org

Table 2: Multidisciplinary Research Applications of this compound

Research FieldApplication/Role of this compoundKey FindingsReference(s)
Entomology/AgricultureInsect Repellent, Attractant, Biocontrol AgentRepels biting flies; attracts beetles and sand flies; produced by Isaria javanica with aphicidal and antifungal activity. echemi.comgoogle.comherts.ac.ukresearchgate.net
Materials ScienceBio-based PlasticizerImproves flexibility of PVC and bio-polymers like PLA and PBS; performance is comparable to some traditional phthalates. nih.govresearchgate.netrsc.org
Green ChemistryGreen Solvent, Bio-based ChemicalLow toxicity, biodegradable solvent; can be synthesized from renewable biomass sources. acs.orgontosight.airsc.org

Current Gaps and Future Directions in this compound Research

Despite the progress in understanding and applying this compound, several research gaps and future opportunities remain.

A primary area for future research is the optimization of its synthesis from renewable sources. While bio-based succinic acid is commercially available, further work is needed to enhance the efficiency and cost-effectiveness of converting diverse biomass feedstocks into high-purity succinic acid and subsequently into this compound. techscience.comacs.org This includes the development of more robust and recyclable catalysts that can operate under milder conditions. mdpi.com

In the field of materials science, a significant challenge is mitigating the migration of plasticizers from the polymer matrix. While succinates may show better resistance than some phthalates, further research is needed to improve their long-term stability within polymers. nih.gov The development of reactive succinate plasticizers that can be chemically bound to the polymer backbone or the synthesis of higher molecular weight oligomeric succinates could provide solutions to this problem.

The full potential of this compound in biocontrol applications is yet to be realized. Research is needed to understand the mechanisms of its antifungal and aphicidal action and to optimize its production by fungi like Isaria javanica. researchgate.net Field studies are required to validate the efficacy of this compound-based formulations in real-world agricultural settings.

Finally, while this compound is considered a "green" alternative, comprehensive lifecycle assessments are necessary to fully quantify its environmental benefits compared to the chemicals it aims to replace. mdpi.com This includes evaluating the entire production chain, from biomass cultivation to end-of-life disposal or degradation. Such studies will be critical for guiding policy and industry adoption of this compound as a truly sustainable chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O4 B085449 Dibutyl succinate CAS No. 141-03-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibutyl butanedioate
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InChI

InChI=1S/C12H22O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h3-10H2,1-2H3
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InChI Key

YUXIBTJKHLUKBD-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)CCC(=O)OCCCC
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Molecular Formula

C12H22O4
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DSSTOX Substance ID

DTXSID7021998
Record name Dibutyl butanedioate
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Molecular Weight

230.30 g/mol
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Physical Description

Colorless liquid; [HSDB]
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Boiling Point

274.5 °C
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Flash Point

275 °F (Open Cup)
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Solubility

MISCIBLE WITH MOST ORG SOLVENTS INCLUDING PETROLEUM OILS, Soluble in ethanol, ethyl ether, and benzene., In water, 2.30X10+2 mg/l, temperature not specified.
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Density

0.9768 @ 20 °C/4 °C
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Color/Form

Colorless liquid

CAS No.

141-03-7
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Record name Butanedioic acid, 1,4-dibutyl ester
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Melting Point

-29.0 °C
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Advanced Synthesis Methodologies for Dibutyl Succinate

Chemical Synthesis Routes of Dibutyl Succinate (B1194679)

Conventional chemical synthesis remains a primary method for producing dibutyl succinate. These routes typically involve esterification or a combination of hydrogenation and transesterification, with ongoing research focused on optimizing reaction conditions and developing continuous production processes.

The most direct route to this compound is the Fischer-Speier esterification of succinic acid with n-butanol. This reversible reaction is typically catalyzed by a strong acid. The process occurs sequentially, with the formation of mono-n-butyl succinate as an intermediate, followed by the formation of the final product, this compound. nih.gov

The mechanism involves the protonation of the carbonyl oxygen of succinic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A molecule of n-butanol then acts as a nucleophile, attacking the activated carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the ester is formed. To drive the equilibrium towards the product side and achieve high yields, continuous removal of the water by-product is essential.

Kinetic studies on similar systems, such as the esterification of succinic acid with ethanol (B145695), have been modeled using pseudo-homogeneous and activity-based models (like NRTL). nih.govnih.gov These models are crucial for the design and simulation of industrial-scale reactors, including reactive distillation columns. nih.gov The reaction rate is influenced by temperature, the molar ratio of alcohol to acid, and the catalyst concentration. aimspress.com

An alternative pathway to succinate esters begins with dialkyl maleates, such as dimethyl maleate (B1232345). This process involves two main steps:

Catalytic Hydrogenation: Dimethyl maleate is first hydrogenated to produce dimethyl succinate. This reaction is of significant industrial importance. mdpi.com Studies have shown that ruthenium-based catalysts are highly effective and selective for this transformation, achieving nearly 100% selectivity to dimethyl succinate under mild conditions, such as temperatures between 323 K and 343 K and hydrogen pressures of 0.4 to 1.2 MPa. mdpi.com The kinetics of this hydrogenation have been found to be zero-order in respect to the dimethyl maleate concentration at higher levels and 0.70 order at lower concentrations, with an activation energy of approximately 58.9 kJ/mol. mdpi.com

Transesterification: The resulting dimethyl succinate can then undergo transesterification with n-butanol to yield this compound. This step involves swapping the methyl groups of the ester with butyl groups from n-butanol. This reaction is also an equilibrium process and is typically catalyzed. The formation of polyesters through transesterification can sometimes be an unwanted side reaction in related processes, highlighting the need for controlled conditions to favor the desired dialkyl succinate product. nih.gov

This multi-step approach is part of a broader strategy for converting C4 feedstocks like maleic anhydride (B1165640) into valuable chemicals such as 1,4-butanediol (B3395766) (BDO), tetrahydrofuran (B95107) (THF), and γ-butyrolactone (GBL), where dialkyl succinates are key intermediates. nih.govencyclopedia.pub

Optimizing reaction parameters is critical for maximizing the yield and efficiency of this compound synthesis while minimizing costs and environmental impact. Key parameters include temperature, reaction time, the molar ratio of reactants, and catalyst type and loading.

Research has identified various optimal conditions depending on the specific catalytic system used. For instance, using a modified polystyrene sulfonic acid resin (Mg-Cl-D002) as a catalyst, a high yield of 91.6% was achieved under the following conditions: a temperature of 120°C, a reaction time of 60 minutes, a molar ratio of n-butanol to succinic acid of 3:1, and a catalyst mass fraction of 3%. researchgate.net In another study utilizing an N-butyl-pyridinium-based ionic liquid catalyst, a 99.47% yield was reported with a butanol to acid molar ratio of 3.0:1, a catalyst amount of 1.1% by mass of the acid, and a reaction time of 2 hours. Current time information in Pacific/Auckland.

The influence of these parameters is interconnected. An increase in temperature generally accelerates the reaction rate, but excessively high temperatures can lead to side reactions or catalyst degradation. researchgate.net Similarly, increasing the molar ratio of n-butanol to succinic acid can shift the equilibrium to favor product formation but also increases the cost and complexity of downstream separation. researchgate.net

Catalyst SystemOptimal Molar Ratio (n-Butanol:Succinic Acid)Optimal Temperature (°C)Optimal TimeCatalyst LoadingAchieved Yield (%)Reference
Mg²⁺-modified polystyrene sulfonic acid resin3:112060 min3% (mass fraction)91.6 researchgate.net
N-butyl-pyridinium-based ionic liquid3:1Not Specified2 h1.1% (by mass of acid)99.47 Current time information in Pacific/Auckland.
Bis-(3-propane-1-butylene imidazole) sulfonic acid ionic liquid1.3:11602 h0.40% (molar weight of acid)94.2 (Esterification Ratio) Current time information in Pacific/Auckland.

To meet industrial demand, continuous production methods for this compound have been developed, offering advantages over batch processes in terms of efficiency, consistency, and scalability. A key technology in this area is reactive distillation, which integrates chemical reaction and product separation into a single unit. acs.org

One patented method describes a continuous process that begins with the esterification of succinic acid and butanol in a primary reaction kettle using a macropore cation resin catalyst. acs.org The reaction is typically conducted at temperatures between 100-150°C for 3-9 hours. The product stream from this initial stage is then fed into a catalytic rectification tower. In this tower, the reaction is driven to completion, and the products are separated. The this compound is collected from the bottom of the tower, while unreacted butanol and water are removed from the top. acs.org The operating conditions for the catalytic rectification tower are typically a bottom temperature of 120-180°C and a top temperature of 90-120°C, with a specific reflux ratio to optimize separation. acs.org This integrated approach simplifies the technical process and leads to high product yields, making it suitable for large-scale, continuous production. acs.orgrsc.org

Optimization of Reaction Parameters in this compound Chemical Synthesis

Biocatalytic and Enzymatic Synthesis of this compound and Related Compounds

In the push for greener and more sustainable chemical processes, biocatalysis has emerged as a powerful alternative to traditional chemical synthesis. Enzymes, particularly lipases, are increasingly used for the synthesis of esters like this compound due to their high selectivity, mild operating conditions, and reduced environmental impact. nih.govmdpi.com

The enzymatic synthesis of succinate esters can be achieved through either direct esterification of succinic acid with an alcohol or transesterification of a dialkyl succinate (e.g., dimethyl succinate or diethyl succinate) with the desired alcohol. rsc.org Candida antarctica lipase (B570770) B (CALB), often in an immobilized form such as Novozym 435, is a widely used and highly effective biocatalyst for these reactions. nih.govrsc.orgmdpi.comrsc.org

Enzymatic processes offer several advantages:

High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity, which minimizes the formation of by-products. mdpi.com

Mild Conditions: These reactions are typically carried out at lower temperatures (e.g., 45-95°C) compared to chemical methods, which saves energy and preserves the integrity of thermally sensitive molecules. nih.govresearchgate.net

Sustainability: The catalysts are biodegradable, and the processes often avoid the use of toxic metal catalysts or harsh acidic/basic conditions. nih.gov

Research has demonstrated the successful synthesis of various succinate-based polyesters and copolyesters using CALB. For example, high molecular weight poly(butylene succinate) (PBS) has been synthesized via the transesterification of diethyl succinate and 1,4-butanediol. nih.gov In one study, a two-step temperature process (80°C followed by 95°C) was used to overcome product precipitation and achieve a high molecular weight polymer. nih.govnih.gov The choice of solvent is also critical, with diphenyl ether often being preferred for achieving higher molecular weight products in solution-based enzymatic polymerizations. nih.gov

A model reaction for the direct esterification of succinic acid with n-butanol using a lipase-nanobiocatalyst in a biphasic system yielded di-n-butyl succinate with a 95% yield after just 3 hours at 45°C. researchgate.net These findings underscore the potential of enzymatic routes for the efficient and environmentally friendly production of this compound and related compounds.

Microbial Production of this compound Metabolites

The biotechnological production of this compound is primarily approached through the microbial fermentation of its precursor, succinic acid, which is subsequently esterified. Direct microbial synthesis of the final ester is not the common industrial route. Instead, significant research has focused on metabolically engineering various microorganisms to overproduce succinate from simple carbon sources.

Under anaerobic conditions, certain bacteria, including Actinobacillus succinogenes, Anaerobiospirillum succiniciproducens, and Mannheimia succiniciproducens, naturally produce succinate by reversing parts of the tricarboxylic acid (TCA) cycle. wikipedia.org This metabolic pathway is a key target for enhancement. Metabolic engineering strategies in more tractable organisms like Escherichia coli are widely employed to create efficient succinate producers. nih.gov These strategies can be categorized into several key approaches:

Enhancement of Succinate Formation Pathways: Key genes involved in the reductive TCA cycle, the primary anaerobic route to succinate, are often overexpressed. This pathway converts phosphoenolpyruvate (B93156) (PEP) through oxaloacetate, malate, and fumarate (B1241708) to succinate. nih.govresearchgate.net

Deletion of Competing Pathways: To maximize the carbon flux towards succinate, genes responsible for the production of competing by-products such as lactate (B86563), acetate, and ethanol are knocked out. nih.govdiva-portal.org For instance, a double mutant E. coli strain (ldhA, adhE) was developed to block lactate and ethanol production, and a further mutation (ackA-pta) improved succinate yields. nih.gov

Redox Balance Maintenance: The conversion of PEP to succinate requires NADH. nih.gov Engineering the cell's metabolism to ensure a balanced NADH/NAD+ ratio is crucial for maximizing yield. nih.gov One study demonstrated that co-producing a reduced compound like succinate could balance the redox state and thereby increase the production of another target compound, isoamyl acetate. nih.gov

Through these genetic modifications, researchers have constructed microbial strains capable of producing high titers of succinic acid from various feedstocks, setting the stage for its conversion to this compound.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to design chemical processes that are environmentally benign, efficient, and sustainable. instituteofsustainabilitystudies.comchemmethod.com This involves innovations in catalytic systems, the use of renewable raw materials, and strategies to minimize waste.

A central focus of green synthesis is the replacement of traditional corrosive and difficult-to-separate homogeneous catalysts, like mineral acids, with more sustainable alternatives. acs.orggoogle.com Research has yielded a variety of effective and recyclable catalysts for the esterification of succinic acid with butanol.

Heterogeneous Solid Acid Catalysts: These catalysts are advantageous due to their easy separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. acs.org Examples include:

Natural Clays: Halloysite, a naturally occurring aluminosilicate (B74896) clay, has been shown to be a cost-effective and efficient catalyst for producing various dialkyl succinates, including this compound, with high yields. acs.org

Supported Catalysts: Various active compounds can be anchored to solid supports. Catalysts like 12-tungstosilicic acid on MCM-22 and 12-tungstophosphoric acid on Zeolite HY have demonstrated high activity and selectivity for diester formation. researchgate.netresearchgate.net A nano-SO₄²⁻/TiO₂ catalyst has also been used to synthesize di(2-ethylhexyl) succinate with a 97% yield. mdpi.com

Modified Resins: Polystyrene sulfonic acid resins modified with metal ions like Mg²⁺ have shown high catalytic activity, achieving a 91.6% yield of this compound. researchgate.netmdpi.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. mdpi.comrsc.org An acidic ionic liquid synthesized from triethylamine (B128534) and sulfuric(VI) acid has been used to produce this compound with a 99% yield under mild conditions (70°C). mdpi.com A key advantage is the formation of a two-phase system, where the ester product is immiscible with the IL, simplifying separation and allowing the catalyst to be recycled up to 10 times without losing activity. mdpi.com

Biocatalysts (Enzymes): Enzymes offer high selectivity under mild reaction conditions. Lipases, such as Candida antarctica lipase B (commercially known as Novozyme-435), have been successfully used for the synthesis of succinate esters. researchgate.netmdpi.com In one study, di-n-butyl succinate was obtained with a 95% yield after 3 hours at 45°C using a lipase immobilized on multi-walled carbon nanotubes. researchgate.net

The table below summarizes the performance of various sustainable catalytic systems in the synthesis of this compound and related esters.

Catalyst SystemAlcoholTemperature (°C)Time (min)Yield (%)Source(s)
Triethylamine/H₂SO₄ (Ionic Liquid)Butan-1-ol7012099 mdpi.com
Mg²⁺-modified polystyrene resin2-ethylhexan-1-ol1206091.6 mdpi.com
Bentonite-activated acidn-butanol13018098.5 mdpi.com
Halloysite Clayn-butanol1701440 (24h)>90 acs.org
Immobilized Lipase (MWCNTs)n-butanol4518095 researchgate.net
12-Tungstosilicic acid-MCM-22n-butanol--98 (Conversion) researchgate.net

A cornerstone of green chemistry is the use of renewable raw materials instead of depleting petrochemical resources. msu.edu this compound is well-positioned as a "green" chemical because both of its primary components, succinic acid and butanol, can be derived from biomass. diva-portal.org

Bio-Succinic Acid: Succinic acid is recognized by the U.S. Department of Energy as a top value-added platform chemical that can be produced from biomass. wikipedia.orgnih.gov It is produced via the fermentation of renewable feedstocks, including:

Carbohydrates: Starch from corn or wheat, and sugars like glucose are common substrates for microbial fermentation. mdpi.com

Lignocellulosic Biomass: Non-food biomass such as wood and agricultural residues can be hydrolyzed to release sugars for fermentation. rsc.orgdiva-portal.orgmdpi.com

Glycerol: Crude glycerol, a major by-product of biodiesel production, can be valorized by using it as a carbon source for fermentation to produce succinic acid. researchgate.net

Bio-Butanol: The alcohol component, n-butanol, can also be produced through a fermentation process known as Acetone-Butanol-Ethanol (ABE) fermentation, using bacteria from the Clostridium genus. diva-portal.org These bacteria can utilize sugars derived from the same types of biomass used for succinic acid production. diva-portal.org

By combining bio-succinic acid and bio-butanol, a fully renewable, bio-based this compound can be synthesized, significantly improving its environmental footprint compared to its petroleum-derived counterpart. diva-portal.orgresearchgate.net

Minimizing waste is a fundamental principle of green chemistry, encapsulated in the concepts of high atom economy and low E-Factor (Environmental Factor). instituteofsustainabilitystudies.com In this compound synthesis, several strategies are employed to reduce waste and utilize by-products.

Process Intensification with Reactive Distillation (RD): The esterification of succinic acid is an equilibrium-limited reaction that produces water as a by-product. researchgate.net Reactive distillation is a process intensification technique that combines the chemical reaction and product separation into a single unit. researchgate.netmsu.edu By continuously removing water from the reaction zone, the equilibrium is shifted towards the products, enabling nearly complete conversion of the acid (>99% in the case of diethyl succinate) and high product purity. researchgate.netmsu.edu This minimizes the amount of unreacted starting material that needs to be separated and recycled, thereby reducing energy consumption and waste.

Catalyst Recycling: As mentioned in section 2.3.1, the use of heterogeneous catalysts and ionic liquids is a key waste reduction strategy. mdpi.comrsc.org Their ease of separation and high stability allow for multiple reuse cycles, preventing the generation of spent catalyst waste. mdpi.com

Solventless Conditions: Some synthetic routes have been developed to operate without a solvent. For example, a process for synthesizing di-n-heptyl succinate from renewable feedstocks used only a stream of nitrogen gas to remove the water by-product, eliminating the need for a solvent and subsequent workup steps. researchgate.net

By-product Valorization: Fermentation broths often contain a mixture of carboxylic acids, with acetic acid being a common by-product alongside succinic acid. researchgate.net Instead of treating this as a waste stream requiring costly separation, the esterification process can be designed to convert all acids present into their respective esters. researchgate.net For example, in the production of diethyl succinate, co-produced acetic acid is converted to ethyl acetate, a valuable chemical in its own right. researchgate.net This approach turns a potential waste problem into an opportunity for co-production of valuable chemicals.

Applications of Dibutyl Succinate in Advanced Materials Science

Dibutyl Succinate (B1194679) as a Monomer and Precursor for Polymeric Materials

Dibutyl succinate can be utilized as a foundational chemical building block in the synthesis of advanced polymers, most notably biodegradable polyesters.

Poly(butylene succinate) (PBS) is a biodegradable aliphatic polyester (B1180765) with mechanical properties comparable to common plastics like polyethylene, making it a promising sustainable alternative. researchgate.netmdpi.com The primary synthesis routes for PBS involve the polycondensation of succinic acid and 1,4-butanediol (B3395766) (BDO) or the transesterification of a succinic acid ester, such as dimethyl succinate (DMS) or diethyl succinate (DES), with BDO. researchgate.netmdpi.comlidsen.com

While less common than using dimethyl or diethyl esters, this compound can also serve as a precursor in transesterification reactions to produce PBS. The general transesterification process occurs in two stages: first, the succinate ester reacts with BDO to form PBS oligomers, and second, these oligomers undergo polycondensation at high temperatures and under vacuum to create a high molecular weight polymer. researchgate.netmdpi.com

Furthermore, this compound derivatives are used in creating specific PBS copolymers. For instance, Poly(butylene succinate) copolymerized with 2,5-furandicarboxylate has been synthesized using succinic acid, 1,4-butanediol, and dibutyl 2,5-furandicarboxylate. jst.go.jp Research showed that incorporating a small amount of the dibutyl 2,5-furandicarboxylate comonomer could yield copolymers with high molecular weight and significantly improved strain at break, reaching up to 733% for a copolymer with 1 mol% of the furan-based monomer. jst.go.jp However, increasing the amount of the dibutyl 2,5-furandicarboxylate led to a decrease in the final polymer's molecular weight, suggesting that the reactivity of the dibutyl ester derivative is a critical factor in the polymerization process. jst.go.jp

Table 1: Overview of Poly(butylene succinate) Synthesis Methods

Synthesis RouteMonomers/PrecursorsTypical CatalystKey Characteristics
Direct EsterificationSuccinic Acid (SA), 1,4-Butanediol (BDO)Titanium-based (e.g., TTIP)A common industrial method; generates water as a byproduct. mdpi.com
TransesterificationDimethyl Succinate (DMS), 1,4-Butanediol (BDO)Titanium-based (e.g., TNBT, TTIP)A two-step melt polymerization process yielding intermediate to high molecular weight PBS. mdpi.comencyclopedia.pub
TransesterificationDiethyl Succinate (DES), 1,4-Butanediol (BDO)Lipase (B570770) enzymes (e.g., Candida antarctica lipase B)A bio-based, greener alternative operating at milder conditions, though often resulting in lower molecular weights. lidsen.comencyclopedia.pub
CopolymerizationSuccinic Acid, 1,4-Butanediol, Dibutyl 2,5-furandicarboxylateTitanium tetraisopropoxideUsed to synthesize PBS-based copolymers with modified properties like enhanced flexibility. jst.go.jp

This compound can be used to alter the properties of existing polymers through reactive blending. During melt processing, transesterification reactions can occur between the ester groups of this compound and a host polymer, such as poly(ethylene terephthalate) (PET), leading to the formation of new copolymer structures. researchgate.net This modification can influence the final material's rheological and mechanical properties. researchgate.net

Synthesis of Poly(butylene succinate) (PBS) and its Copolymers

This compound in Specialty Chemical Formulations

Beyond its role as a monomer, this compound is a functional component in various chemical formulations, acting as a solvent, plasticizer, and lubricant base.

This compound is a clear, colorless liquid with good solvency for a range of organic substances. ontosight.aichemicalbook.com It is soluble in common organic solvents like ethanol (B145695), ether, and benzene, but has low solubility in water. chemicalbook.comnih.gov These characteristics make it suitable for use as a solvent or carrier in certain applications. Historically, it was used as a solvent for crystalline materials in perfumes, although this application is now less common. chemicalbook.comchemicalbook.com Its low volatility and mild odor contribute to its utility in formulations where harsh or volatile solvents are undesirable.

One of the most significant applications for this compound is as a plasticizer, particularly for poly(vinyl chloride) (PVC). nih.gov Plasticizers are additives that increase the flexibility and durability of a polymer. google.com this compound is part of a class of bio-based succinate esters that are considered sustainable alternatives to traditional phthalate (B1215562) plasticizers. researchgate.netmdpi.com

Research has shown that succinate esters with shorter alkyl chains, like this compound (DBS), can achieve plasticizing properties similar to the common phthalate plasticizer di(2-ethylhexyl) phthalate (DOP), although often at higher concentrations. nih.govresearchgate.net The effectiveness of a plasticizer is often measured by the reduction in the glass transition temperature (Tg) of the polymer. The introduction of 20% and 30% dibutyl undecyl-sebacate (a similar ester) into PVC was found to significantly reduce its Tg by 64.8 °C and 91.4 °C, respectively, demonstrating good plasticizing efficacy. researchgate.net Succinate-based plasticizers are used not only in PVC but also in other polymers such as polyacrylates, polyvinyl acetate, and natural rubber. nih.gov

Table 2: Plasticizing Effect of Succinate Esters on Poly(vinyl chloride) (PVC)

PlasticizerAbbreviationTypeKey Finding
Di-octyl succinateDOSSuccinate EsterShowed significantly lower Tg in PVC compared to DOP at lower concentrations. researchgate.net
Di-hexyl succinateDHSSuccinate EsterExhibited lower Tg in PVC compared to DOP at lower concentrations. researchgate.net
Di-butyl succinateDBSSuccinate EsterExhibited a similar trend in lowering the Tg of PVC as that of DOP. google.comresearchgate.net
Di-ethyl succinateDESSuccinate EsterShowed a similar trend in lowering the Tg of PVC as that of DOP. google.comresearchgate.net
Di(2-ethylhexyl)phthalateDEHP/DOPPhthalate EsterCommon petroleum-based plasticizer used as a benchmark for comparison. researchgate.net

Diesters, including this compound, have been used as synthetic lubricants and base oils since the 1940s, particularly in the aircraft industry. nasa.gov this compound can serve as a base oil in lubricant formulations, valued for its good low-temperature properties and biodegradability. ontosight.ai

Studies have investigated the performance of antiwear additives in various diester base fluids. In one such study, the effectiveness of a zinc-dialkyl-dithiophosphate (ZDP) additive was tested in several dibutyl diesters, including this compound. nasa.gov The results showed that the ZDP additive was effective at reducing the wear rate of iron in this compound under lubricated conditions. nasa.gov However, the performance of the additive was highly dependent on the specific diester and the operating environment. For example, in the presence of ZDP, the wear rate was lower for this compound, but it increased for dibutyl oxalate (B1200264) and dibutyl sebacate (B1225510) when tested in dry air. nasa.gov This indicates that the chemical structure of the diester base fluid plays a critical role in the formation and effectiveness of protective surface films from additives.

Table 3: Research Findings on this compound in Lubrication (Based on wear experiments with a ZDP additive)

Diester LubricantConditionAdditive Effect on Wear Rate
This compoundDry AirReduced wear rate with ZDP additive. nasa.gov
Dibutyl AdipateDry AirReduced wear rate with ZDP additive. nasa.gov
Dibutyl OxalateDry AirIncreased wear rate with ZDP additive. nasa.gov
Dibutyl SebacateDry AirIncreased wear rate with ZDP additive. nasa.gov
Dibutyl SebacateDry NitrogenDecreased wear rate with ZDP additive. nasa.gov

Function as a Fixative in Perfumery and Cosmetics

This compound is utilized in the cosmetic and fragrance industry primarily for its role as a fixative and a solvent. ontosight.aiguidechem.com A fixative in perfumery is a substance used to reduce the evaporation rate of the more volatile components of a fragrance, thereby extending the longevity of the scent on the skin. The efficacy of this compound in this function is largely attributed to its distinct physical and chemical properties.

In addition to its fixative properties, this compound also acts as a solvent. ontosight.aiguidechem.com This dual functionality is advantageous in cosmetic formulations, as it can dissolve various fragrance oils and other organic ingredients to create a stable and uniform product. It is soluble in organic solvents like ethanol, which is a common base for many perfumes and colognes. ontosight.ai

While direct, detailed research on the specific fixative performance of this compound is not extensively detailed in publicly available literature, the function of related succinate esters provides context. For instance, diethyl succinate is also noted for its use as a solvent-fixative that contributes to the longevity of fragrance accords. pellwall.comthegoodscentscompany.com

The table below summarizes the key physical properties of this compound that are relevant to its application as a fixative in cosmetics.

Table 1: Physical Properties of this compound Relevant to its Fixative Function

Property Value Significance in Perfumery
Molecular Formula C12H22O4 Influences its physical properties and interactions with other molecules.
Appearance Clear, colorless liquid ontosight.aithegoodscentscompany.com Does not alter the color of the final cosmetic product.
Odor Mild, characteristic ontosight.ai Does not significantly interfere with the intended fragrance profile.
Boiling Point approx. 275 - 280°C ontosight.aithegoodscentscompany.com High boiling point leads to slow evaporation, retaining more volatile fragrance compounds for a longer period.
Vapor Pressure 0.005 mmHg @ 25°C (est.) thegoodscentscompany.com Low vapor pressure corresponds to low volatility, a key attribute for a fixative.

| Solubility | Soluble in alcohol; Insoluble in water ontosight.aithegoodscentscompany.com | Good solubility in common perfume solvents like ethanol allows for effective blending and formulation. |

Environmental and Biological Interactions of Dibutyl Succinate

Biodegradation and Environmental Fate of Dibutyl Succinate (B1194679)

The breakdown of dibutyl succinate in the environment is primarily driven by biological activities, which influence its persistence and mobility.

Microbial degradation is a key process for the removal of esters like this compound from the environment. d-nb.info While specific pathways for this compound are not extensively detailed in the provided literature, the degradation of structurally similar compounds, such as phthalate (B1215562) esters and polyester (B1180765) plastics like poly(butylene succinate) (PBS), provides insight into the likely mechanisms. d-nb.infogenome-mining.cn Bacteria are known to degrade and assimilate related compounds. researchgate.net The process generally involves the cleavage of the ester bonds, which is considered a critical step in the breakdown of biodegradable polyesters by extracellular microbial hydrolases. nih.govresearchgate.net For instance, various bacteria, including species of Enterobacter, Arthrobacter, Bacillus, and Rhodococcus, are capable of degrading dibutyl phthalate (DBP), a structurally related compound, suggesting that similar microbial communities could be involved in this compound degradation. jmb.or.kr The end products of such degradation are typically the constituent acid and alcohol—in this case, succinic acid and butanol—which can then be integrated into central metabolic pathways of the microorganisms. researchgate.net

The enzymatic hydrolysis of this compound and its polymer counterpart, poly(butylene succinate) (PBS), is a critical step in their biodegradation. nih.govresearchgate.net Lipases, a class of hydrolase enzymes, are primarily responsible for this process. researchgate.netwitpress.com

Research has shown that lipases from various fungal sources, such as Rhizopus oryzae, Rhizopus delemar, and the bacterium Pseudomonas cepacia, can effectively hydrolyze PBS. researchgate.netwitpress.comacs.org The hydrolysis mechanism is believed to involve an exo-type chain scission, preferentially from the carboxyl terminals of the molecule. researchgate.net This enzymatic action breaks the ester linkages, yielding smaller, water-soluble molecules.

The primary products identified from the enzymatic hydrolysis of PBS are:

4-hydroxybutyl succinate (HBS)

Succinic acid

1,4-butanediol (B3395766) researchgate.net

di(hydroxy-butyl) succinate

hydroxybutyl disuccinate researchgate.net

Studies using Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) have allowed for real-time analysis of this process, showing that the enzymatic hydrolysis of PBS films by Rhizopus oryzae lipase (B570770) can lead to complete film degradation under optimal conditions (pH 5 and 40°C). nih.govresearchgate.netacs.org The efficiency of this hydrolysis is influenced by factors such as temperature, with higher temperatures increasing polyester chain mobility and making the ester bonds more accessible to the enzyme's catalytic site. nih.govacs.org

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down. Some data suggests that this compound may persist in the environment. fishersci.cafishersci.com However, other estimations classify it as readily biodegradable. ssl-images-amazon.com This apparent contradiction can arise from different assessment methods, such as direct measurement versus computational models like EPI Suite. ssl-images-amazon.com

The mobility of this compound in soil and water is considered to be low. fishersci.cafishersci.comssl-images-amazon.com This is primarily due to its low water solubility. fishersci.comssl-images-amazon.com Chemicals with low water solubility tend to adsorb to soil and sediment particles, which limits their movement through the environmental compartments.

Enzymatic Hydrolysis and Biotransformation

Ecotoxicological Assessment of this compound and its Metabolites

Ecotoxicology studies the effects of toxic chemicals on biological organisms, particularly at the population and ecosystem levels.

This compound is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.cassl-images-amazon.com Acute toxicity tests have been conducted on several aquatic species to determine the concentration at which the substance becomes harmful or lethal.

For fish, the 96-hour median lethal concentration (LC50) for the fathead minnow (Pimephales promelas) has been reported in the range of 4.26 to 4.67 mg/L. fishersci.ca Another source reports a similar LC50 of 4.46 mg/L for the same species. ssl-images-amazon.com

For aquatic invertebrates, a study on Daphnia magna determined the median inhibitory concentration (IC50), the concentration that causes a 50% inhibition of mobility, to be 14.86 mg/L. jpmsonline.com The same study found the IC30 (30% immobilization) to be 8.31 mg/L and the IC70 (70% immobilization) to be 2.52 mg/L. jpmsonline.com

Table 1: Aquatic Ecotoxicity of this compound

OrganismSpeciesEndpointValue (mg/L)Exposure TimeReference
FishPimephales promelas (Fathead minnow)LC504.26 - 4.6796 hours fishersci.ca
FishPimephales promelas (Fathead minnow)LC504.4696 hours ssl-images-amazon.com
InvertebrateDaphnia magnaIC5014.86Not Specified jpmsonline.com
InvertebrateDaphnia magnaIC308.31Not Specified jpmsonline.com
InvertebrateDaphnia magnaIC702.52Not Specified jpmsonline.com

Data on the toxicity of this compound to terrestrial organisms is limited. adoil.co.ukoecd.org However, some research indicates it possesses biological activity against certain terrestrial species. One study identified this compound as a metabolite produced by the insect-pathogenic fungus Isaria javanica. researchgate.net This metabolite was found to have aphicidal properties, rapidly killing green peach aphid nymphs in a concentration-dependent manner. researchgate.net The study reported a median lethal time (LT50) of 10.5 hours at a concentration of 970 mg/L. researchgate.net This finding suggests a potential role for this compound in biocontrol, but also points to its toxicity towards certain insect populations. researchgate.net Comprehensive studies on its effects on other terrestrial organisms like soil-dwelling organisms and plants are not widely available in the reviewed literature. oecd.org

Bioaccumulation Potential

This compound is considered to have a low likelihood of bioaccumulating in the environment. ssl-images-amazon.com This assessment is based on its Bioconcentration Factor (BCF), which is less than 500, and a log Pow of 3.2. ssl-images-amazon.com Due to its low water solubility, it is not expected to be highly mobile in soil. ssl-images-amazon.comfishersci.com While some information suggests it may persist in the environment, it is also described as readily biodegradable. ssl-images-amazon.comfishersci.com

Parameter Value/Description Source
Bioaccumulation PotentialUnlikely to bioaccumulate ssl-images-amazon.com
Bioconcentration Factor (BCF)<500 ssl-images-amazon.com
Log Pow3.2 ssl-images-amazon.com
Mobility in SoilNot likely to be mobile due to low water solubility ssl-images-amazon.comfishersci.com
PersistenceMay persist fishersci.com
BiodegradabilityReadily biodegradable ssl-images-amazon.com

Biological Activities and Bio-interactions

Insect Repellent Mechanisms of Action

This compound functions as an insect repellent, notably against biting flies that affect cattle, as well as household pests like ants and cockroaches. chemicalbook.com While the precise mechanisms of its repellent action are not fully detailed in the available research, it is known to be effective against a range of insects. researchgate.netherts.ac.uk It is also identified as an attractant for certain species, including Coleoptera (beetles) and Psychodidae (sand flies). researchgate.net The compound is sometimes formulated with oleic acid to extend the duration of its repellent effect. thegoodscentscompany.com

Antifungal Properties and Mechanisms

This compound has demonstrated notable antifungal activity. Research has shown it to be a potent inhibitory metabolite against fungal pathogens. researchgate.net One study identified that Isaria javanica pf185, an insect-pathogenic fungus, produces this compound, which is effective in controlling anthracnose, a fungal disease. researchgate.net The antifungal activity is concentration-dependent. For the fungus Colletotrichum acutatum, the minimal inhibitory concentration (MIC) for conidia was found to be 4 mg/mL, while the minimum concentration needed to inhibit mycelial growth was significantly lower at 2 µg/mL. researchgate.net The mechanisms behind this antifungal action are still under investigation, but it is known that the production of this metabolite by fungi can be influenced by the carbon and nitrogen sources available in the growth medium. researchgate.netdntb.gov.ua

Fungal Species Effect Concentration Source
Colletotrichum acutatumInhibition of conidia4 mg/mL researchgate.net
Colletotrichum acutatumInhibition of mycelial growth2 µg/mL researchgate.net

Cellular Biocompatibility and in vitro Assays

In vitro cytotoxicity tests are crucial for evaluating the biocompatibility of materials used in medical devices. nih.gov These tests, which include extract, direct contact, and indirect contact methods, assess how a material affects cell growth, reproduction, and morphology. nih.gov One common method is the MTT assay, which measures the activity of the mitochondrial enzyme succinate dehydrogenase to determine cell viability and proliferation. Poly(butylene succinate) (PBS) and its copolymers have been evaluated in numerous in vitro studies and have generally shown a high degree of biocompatibility with various animal and human cell lines. researchgate.net These cell lines include rat osteoblasts and cardiac cells, mouse fibroblasts and myoblasts, and human fibroblasts and chondrocytes. researchgate.net The biocompatibility of PBS has been found to be comparable to that of polylactic acid (PLA), a well-established biomaterial. researchgate.net

Proteomics Research Applications

This compound is identified as a diester compound utilized in the field of proteomics research. chemicalbook.comscbt.com While its specific applications in this area are not extensively detailed in the provided context, its classification as a research tool in this domain suggests it may be used in studies related to protein analysis and interactions. chemicalbook.comscbt.com

Analytical Methodologies for Dibutyl Succinate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of dibutyl succinate (B1194679), offering insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of dibutyl succinate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. Due to the molecule's symmetry, a simplified spectrum is observed. Key signals typically include a triplet corresponding to the terminal methyl (CH₃) protons of the butyl groups, multiplets for the methylene (B1212753) (CH₂) groups within the butyl chains, a triplet for the methylene group attached to the oxygen atom (-O-CH₂-), and a singlet for the central methylene protons of the succinate backbone. yale.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the this compound molecule. yale.edu Typical chemical shifts include signals for the carbonyl carbon of the ester group, the methylene carbons of the butyl chain, the carbon atom of the methylene group attached to the oxygen, and the central methylene carbons of the succinate moiety. researchgate.net

A representative set of NMR data for this compound is presented below:

Parameter ¹H NMR (500 MHz, CD₃OD/CDCl₃) ¹³C NMR (125 MHz, CD₃OD/CDCl₃)
Chemical Shift (δ) ppm 0.94 (t, 6H), 1.41 (m, 4H), 1.62 (m, 4H), 2.62 (s, 4H), 4.07 (t, 4H)14.1, 19.8, 30.0, 31.3, 65.2, 173.8
Multiplicity t = triplet, m = multiplet, s = singlet
Assignment CH₃, CH₂CH₃, OCH₂CH₂, CH₂CH₂, OCH₂CH₃, CH₂CH₃, OCH₂CH₂, CH₂CH₂, OCH₂, C=O
Data sourced from a study identifying this compound from an insect-pathogenic fungus. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its ester structure.

Key vibrational bands observed in the FTIR spectrum include:

A strong absorption band around 1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. researchgate.net

Bands in the region of 2800-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the alkyl (butyl) groups.

Stretching vibrations of the C-O bond within the ester linkage, typically appearing in the 1150-1250 cm⁻¹ region. researchgate.net

These spectral features provide a unique fingerprint for this compound, allowing for its identification and differentiation from other compounds. nih.gov

Vibrational Mode Approximate Wavenumber (cm⁻¹)
C=O Stretch (Ester)~1730
C-H Stretch (Alkyl)2800-3000
C-O Stretch (Ester)1150-1250

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

In the mass spectrum of this compound, the molecular ion peak [M]⁺ can be observed, confirming its molecular weight of 230.30 g/mol . sigmaaldrich.com Electron ionization (EI) often leads to fragmentation of the molecule, providing structural information. Common fragments observed in the mass spectrum of succinate esters include those resulting from the cleavage of the ester bonds. researchgate.netresearchgate.net For this compound, characteristic fragment ions are observed at m/z values of 175, 157, and 101. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is particularly useful for analyzing this compound in complex mixtures. In LC-MS analysis, this compound can be detected as a protonated molecule, [M+H]⁺, at an m/z of 231.1 in positive electrospray ionization (ESI) mode. researchgate.net LC-MS offers high sensitivity and selectivity for the quantification of this compound in various samples. nih.gov

Technique Ion m/z (Mass-to-Charge Ratio)
Mass Spectrometry (EI)[M]⁺~230
Fragment Ion175
Fragment Ion157
Fragment Ion101
LC-MS (ESI+)[M+H]⁺231.1

Fourier Transform Infrared (FTIR) Spectroscopy

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from other components in a mixture and for its precise quantification.

Gas Chromatography (GC) is a widely used method for the analysis of volatile compounds like this compound. sigmaaldrich.comnacchemical.com In GC, the sample is vaporized and passed through a column where components are separated based on their boiling points and interactions with the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for identification.

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph to a mass spectrometer, providing a powerful tool for both separation and identification. nih.gov As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for unambiguous identification of this compound by matching its retention time and mass spectrum with that of a known standard. researchgate.net GC-MS is frequently employed for the analysis of this compound in environmental and biological samples. nih.gov

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of this compound. sigmaaldrich.comnacchemical.com It is particularly suitable for non-volatile or thermally sensitive compounds, although this compound can also be analyzed by this method. researchgate.net In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the components between the mobile and stationary phases.

For the analysis of this compound, a reversed-phase HPLC method is often used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. ijsart.com Detection is typically achieved using an ultraviolet (UV) detector, as the ester group in this compound absorbs UV light at specific wavelengths. researchgate.net HPLC provides excellent resolution and is a reliable method for the quantification of this compound in various matrices. researchgate.net

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Advanced Analytical Techniques

Advanced analytical techniques are indispensable for the in-depth characterization of this compound and its related polymeric materials. These methods provide critical information on molecular weight, thermal properties, and the structural and elemental composition of both the materials and the catalysts used in their synthesis.

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a premier technique for determining the molecular weight and molecular weight distribution of polymers. shimadzu.czwikipedia.org This method is crucial for characterizing polymers derived from or related to this compound, such as poly(butylene succinate) (PBS). GPC separates molecules based on their size or hydrodynamic volume in solution. wikipedia.org Larger molecules are unable to penetrate the pores of the chromatography column's gel packing material and thus elute faster, while smaller molecules penetrate the pores to varying degrees and elute later. shimadzu.czoecd.org

The primary application of GPC in this context is to determine key molecular weight parameters for polymers. wikipedia.org These include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. wikipedia.org The molecular weight distribution is a critical factor as it significantly influences the physical and mechanical properties of the polymer. lcms.cz

For the analysis, a calibration curve is first generated by running a series of well-characterized, narrow-dispersity polymer standards (e.g., polystyrene) through the GPC system. shimadzu.czoecd.org This curve plots the logarithm of molecular weight against retention time. shimadzu.cz The molecular weight distribution of an unknown polymer sample can then be determined by comparing its chromatogram to this calibration curve. wikipedia.org The degradation of polymers can also be monitored using GPC, as it tracks the changes in molar mass over time. jyu.fi

Table 1: Key GPC Parameters for Polymer Characterization

ParameterDescriptionSignificance
Mn (Number-Average Molecular Weight) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.Influences properties like osmotic pressure and end-group analysis results.
Mw (Weight-Average Molecular Weight) An average that accounts for the contribution of each molecule to the overall mass of the sample. Larger molecules contribute more to this average.Correlates with properties such as melt viscosity, tensile strength, and toughness.
Đ (Dispersity) The ratio of Mw/Mn, formerly known as the Polydispersity Index (PDI).A measure of the non-uniformity of molecular weights in a polymer. A value of 1 indicates a monodisperse sample.
Mz (Z-Average Molecular Weight) A higher-order average that is more sensitive to the presence of very high molecular weight molecules.Relates to properties like melt elasticity.
Mv (Viscosity-Average Molecular Weight) Determined from the viscosity of a polymer solution and is related to the Mark-Houwink equation.Useful for correlating molecular weight with solution viscosity.

This table provides a summary of the main parameters obtained from GPC analysis for the characterization of polymers.

Thermal analysis techniques are fundamental for evaluating the thermal properties and stability of polymers related to this compound, most notably poly(butylene succinate) (PBS). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common methods employed. rsc.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. rsc.org It is used to determine key thermal transitions in polymers. For PBS and its blends, DSC analysis reveals the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). unitn.itaip.org For instance, in studies of PBS blended with other biodegradable polymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) or poly(propylene carbonate) (PPC), DSC has shown shifts in the crystallization and melting peaks, indicating changes in the crystalline structure and miscibility of the blends. unitn.itaip.org

Thermogravimetric Analysis (TGA) monitors the mass of a sample as it is heated or held at a constant temperature in a controlled atmosphere. rsc.orgbwise.kr This technique provides information about the thermal stability and decomposition profile of the material. rsc.org TGA thermograms for PBS composites have shown that the incorporation of fillers like silicon carbide can increase the thermal degradation temperature. bwise.kr In blends, TGA can reveal multi-step decomposition processes, reflecting the different thermal stabilities of the individual polymer components. aip.org

Table 2: Thermal Properties of Poly(butylene succinate) (PBS) and its Blends/Composites from TGA and DSC

MaterialTechniqueObserved PropertyValue/FindingReference
Neat PBSTGAMax. Degradation Temp.~340 °C bwise.kr
PBS-40% SiC CompositeTGAMax. Degradation Temp.~350 °C (10 °C increase) bwise.kr
Neat PBSDSCCrystallization Temp. (Tc)~67 °C unitn.it
PBS/PHBV (70:30) BlendDSCCrystallization Temp. (Tc) of PBS~72 °C (Increased rate) unitn.it
Neat PBSTGAThermal StabilityLower stability in blends with PHBV unitn.it
PBS/PPC BlendDSCCrystallization Temp. (Tc) of PBSDecreased with addition of PPC aip.org
PBS/PPC BlendTGADecompositionTwo-step process observed aip.org

This table summarizes research findings on the thermal characteristics of PBS and its materials, as determined by DSC and TGA.

X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) are powerful surface-sensitive and bulk characterization techniques, respectively, that are essential for analyzing catalysts and materials used in or derived from the synthesis of this compound.

X-ray Diffraction (XRD) is a fundamental tool for determining the bulk structure and phase composition of crystalline materials. malvernpanalytical.com In catalysis, XRD is used to identify the crystalline phases of a solid catalyst, determine its crystallite size, and measure its degree of crystallinity. malvernpanalytical.com For example, in the production of catalysts, XRD can confirm the formation of desired metallic or metal oxide phases. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) provides detailed information about the elemental composition and chemical (oxidation) states of atoms on the surface of a material (typically the top 1-10 nm). mpg.de Since many catalytic reactions occur at the surface, XPS is invaluable for understanding catalyst activity, selectivity, and deactivation mechanisms. malvernpanalytical.com By analyzing the binding energies of photoemitted electrons, XPS can reveal the electronic interactions between different components in a catalyst system. researchgate.netchemrxiv.org The technique requires an ultrahigh vacuum environment and uses an X-ray source to irradiate the sample. acs.org

Together, these techniques provide a comprehensive picture of a catalyst's properties. XRD reveals the bulk structure, while XPS details the surface chemistry, which is critical for the catalytic process. chemrxiv.org

Table 3: Application of XRD and XPS in Catalyst and Material Characterization

TechniqueInformation ProvidedApplication in this compound Context
XRD (X-ray Diffraction) - Crystalline phase identification- Unit cell dimensions- Crystallite size- Degree of crystallinity- Characterizing the structure of heterogeneous catalysts used for esterification or transesterification.- Analyzing the crystalline structure of polymers like PBS.
XPS (X-ray Photoelectron Spectroscopy) - Surface elemental composition- Chemical/oxidation state of elements- Electronic structure of surface atoms- Determining the surface composition and active sites of catalysts.- Investigating the surface chemistry of modified polymers or nanocomposites.

This table outlines the roles of XRD and XPS in the analysis of catalysts and materials relevant to this compound.

Thermal Analysis Techniques (e.g., DSC, TGA) for Related Polymers

Development of Analytical Standards and Reference Materials

The development and availability of analytical standards and reference materials are crucial for ensuring the accuracy, reliability, and comparability of analytical measurements for this compound. An analytical standard is a highly purified compound used as a calibration standard for qualitative and quantitative analysis. thegoodscentscompany.com

For this compound, analytical standards are commercially available, such as the PESTANAL® grade, which is intended for use in residue analysis and other high-purity applications. thegoodscentscompany.comnih.gov The availability of such standards is essential for regulatory compliance, quality control in manufacturing, and research. For instance, since this compound has been used as an insecticide, its analysis in environmental and food samples requires certified reference materials for instrument calibration and method validation. nih.govherts.ac.uk

Furthermore, organizations like the National Institute of Standards and Technology (NIST) provide critically evaluated thermophysical property data for pure substances, including this compound. nist.gov This data, covering properties like boiling point, density, and vapor pressure, serves as a benchmark and is fundamental to creating reference materials and validating analytical methods. nist.gov The existence of a CAS Registry Number (141-03-7) and an EC number (205-449-8) provides a unique identification for the compound, which is a prerequisite for its standardization. herts.ac.uk

Regulatory Science and Industrial Implications of Dibutyl Succinate Research

Regulatory Status and Classification in Chemical Inventories (e.g., TSCA, EINECS)

Dibutyl succinate (B1194679) is listed on several international chemical inventories, indicating its use and regulation in major industrial regions. Under the Toxic Substances Control Act (TSCA) in the United States, dibutyl succinate (CAS No. 141-03-7) is listed on the inventory and is designated as an "active" substance. fishersci.cahabitablefuture.org This status means that the chemical has been manufactured, processed, or imported for a non-exempt commercial purpose in the U.S. during the ten-year period ending on June 21, 2016. habitablefuture.org

In Europe, it is registered under the European Inventory of Existing Commercial Chemical Substances (EINECS) with the EC number 205-449-8. fishersci.canih.govchemicalbook.comchemicalbook.comherts.ac.ukalfa-chemistry.com This registration is crucial for its circulation within the European Union market. The compound is also listed on other national inventories, including Australia (AICS), New Zealand (NZIoC), China (IECSC), Korea (KECL), the Philippines (PICCS), and Japan (ENCS, ISHL), demonstrating its global commercial presence. fishersci.ca

The U.S. Environmental Protection Agency (EPA) has classified this compound under its Safer Chemical Ingredients List (SCIL). epa.gov It is designated with a "green half-circle," indicating it is "expected to be of low concern based on experimental and modeled data." nih.gov

Table 1: Regulatory and Inventory Information for this compound

Regulatory Body/InventoryIdentifier/StatusCountry/Region
TSCA CAS No: 141-03-7; Status: ActiveUnited States
EINECS EC No: 205-449-8European Union
AICS ListedAustralia
NZIoC Group StandardNew Zealand
IECSC ListedChina
KECL ListedSouth Korea
PICCS ListedPhilippines
ENCS/ISHL ListedJapan
FDA UNII Q050512U41United States
EPA Safer Choice Green half-circle (Low Concern)United States

Data sourced from multiple chemical and regulatory databases. fishersci.canih.govepa.govthegoodscentscompany.com

Historical and Current Regulatory Approvals for Specific Applications

Historically, this compound was used as an active ingredient in pesticides, specifically as an insect repellent. nih.gov It was registered under EPA Pesticide Chemical Code 077802 for use against biting flies on cattle and as a repellent for household ants and roaches. nih.govherts.ac.ukthegoodscentscompany.com However, this registration is now considered obsolete, and it is not registered for current pesticide use in the United States, though approved uses can change. nih.govherts.ac.uk In the United Kingdom and the European Union, it is not approved for use as a pesticide. herts.ac.ukherts.ac.uk

As a flavoring agent, this compound has been evaluated for use in food. nih.govthegoodscentscompany.com The EU Food Improvement Agents database lists it under flavoring agents. nih.gov It has also been used as a solvent for food-contact materials. google.com

In the cosmetics industry, the regulatory landscape for succinate esters is more complex. While some succinate esters are used, dibutyl phthalate (B1215562), a different compound sometimes confused with succinates, is banned for use in cosmetics in the European Union. cir-safety.org Regulations regarding the use of specific succinate esters like this compound can vary by region and are subject to the determinations of local regulatory bodies. europa.eucirs-group.com For instance, diethyl succinate, a related compound, may be used in fragrance compounds according to IFRA or FEMA GRAS/FDA guidelines. ulprospector.com

Environmental Regulations and Disposal Practices

Environmental regulations for this compound are primarily driven by its ecotoxicity profile. The compound is classified as toxic to aquatic life, and may cause long-term adverse effects in the aquatic environment. fishersci.cassl-images-amazon.com Safety Data Sheets (SDS) consistently warn against its release into drains and surface waters. fishersci.cachemicalbook.com

Disposal of this compound must be conducted in accordance with local, regional, and national environmental regulations. fishersci.cassl-images-amazon.comspectrumchemical.com Recommended disposal methods include sending the material to a licensed chemical destruction plant or using controlled incineration with flue gas scrubbing. chemicalbook.com Landfilling should only be considered when recycling or incineration is not feasible. ssl-images-amazon.com Waste generators are responsible for determining if the discarded chemical is classified as a hazardous waste to ensure complete and accurate classification. fishersci.ca Empty containers may retain product residue and should be handled with the same safety precautions as the product itself, often being triple-rinsed before recycling or reconditioning. chemicalbook.com

Intellectual Property and Patent Landscape in this compound Technologies

The patent landscape for this compound reflects its diverse applications. A significant portion of intellectual property relates to its use in chemical synthesis and materials science. For example, patents exist for processes to prepare di-substituted succinates, which are used as internal donors in Ziegler-Natta type catalysts for olefin polymerization. justia.com

Another area of patent activity is in its application as an insect control agent. A notable patent describes the use of this compound as an insect attractant, particularly for house flies, beetles (Coleoptera), and sand flies (Psychodidae). google.com This contrasts with its more commonly known former use as a repellent.

Furthermore, patents cover the production methods of this compound itself. One such patent outlines a method for its preparation using succinic acid derived from biological processes and a macropore cation resin catalyst, a process designed for large-scale, continuous production. google.com This highlights a move towards more sustainable and efficient industrial synthesis. Research has also been patented concerning the potential therapeutic applications of this compound, with preliminary studies investigating its insulinotropic action for possible use in treating diabetes. ncats.io

Table 2: Selected Patents Related to this compound

Patent Number/ReferenceTitle/SubjectKey Finding/Application
US4911906A Use of this compound as an insect attractantDetails the use of this compound as an attractant for specific insect species like house flies and beetles. google.com
CN103342638B Preparation method of this compoundDescribes a method for large-scale continuous production via esterification of bio-based succinic acid. google.com
US20140336398A1 Process for preparing di-substituted succinatesPertains to the synthesis of succinates for use as electron donors in polymerization catalysts. justia.com
Inxight Drugs DB13332 Investigational drug researchMentions patents related to the preliminary investigation of this compound for its insulin-releasing properties. ncats.io

Industrial Production Scale-up and Economic Viability

The industrial production of this compound is typically achieved through the direct esterification of succinic acid with n-butanol. chemicalbook.comchemicalbook.com Traditional methods often utilized sulfuric acid as a catalyst, but this approach presents challenges such as equipment corrosion and significant environmental waste. google.comgoogle.com

Modern industrial-scale production has shifted towards using solid acid catalysts, such as macropore cation exchange resins, which mitigate many of the issues associated with sulfuric acid. google.com Processes like reactive distillation have been developed to improve efficiency, achieving high conversion of succinic acid (>98%) and high selectivity to the desired ester product. msu.edu This method allows for continuous production, which is crucial for economic viability at a large scale. google.com

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of dibutyl succinate with high yield and purity?

Answer:
Optimal synthesis requires systematic variation of:

  • Catalyst type and concentration : Acid catalysts (e.g., sulfuric acid) or enzymatic methods influence reaction kinetics and byproduct formation .
  • Molar ratios of reactants (succinic acid and butanol) : Stoichiometric imbalances can lead to incomplete esterification; a 1:2 molar ratio is typical, but excess alcohol may improve yield .
  • Temperature and reaction time : Elevated temperatures (80–120°C) accelerate esterification but may degrade heat-sensitive components. Real-time monitoring via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) ensures reaction progress .
  • Purification methods : Distillation or column chromatography removes unreacted substrates. Purity validation via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) is essential .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

  • NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR confirm ester bond formation and structural integrity. Peaks at δ 4.0–4.2 ppm (m, –CH2O–) and δ 170–175 ppm (ester carbonyl) are diagnostic .
  • FTIR : Strong absorbance near 1730–1740 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C–O stretch) validate esterification .
  • GC-MS : Quantifies purity and detects volatile impurities. Retention time and fragmentation patterns are compared against standards .
  • High-performance liquid chromatography (HPLC) : Resolves non-volatile byproducts; reverse-phase columns with UV detection (210–220 nm) are optimal .

Basic: How can researchers assess the thermal and hydrolytic stability of this compound under varying environmental conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere) .
  • Hydrolytic stability assays : Incubate this compound in buffered solutions (pH 3–10) at 25–60°C. Monitor ester hydrolysis via pH stat titration or HPLC to quantify succinic acid release .
  • Accelerated aging studies : Use Arrhenius models to predict long-term stability from short-term data .

Advanced: What mechanistic approaches are used to study this compound’s interactions with polymers or biological systems?

Answer:

  • Molecular dynamics (MD) simulations : Model this compound’s compatibility with polymer matrices (e.g., PLA/PHA) by analyzing solubility parameters (δ) and hydrogen-bonding interactions .
  • Enzymatic assays : For biodegradability studies, incubate with esterases (e.g., lipase B from Candida antarctica) and monitor degradation via gel permeation chromatography (GPC) or mass loss measurements .
  • In vitro cytotoxicity : Use cell lines (e.g., HEK293) to assess biocompatibility. Measure IC50 values via MTT assays and correlate with metabolite profiles .

Advanced: How can computational chemistry resolve discrepancies in reported solubility or reactivity data for this compound?

Answer:

  • Density functional theory (DFT) : Calculate solvation free energies in different solvents (e.g., ethanol vs. hexane) to predict solubility trends .
  • Meta-analysis of literature data : Identify outliers by comparing experimental conditions (e.g., temperature, solvent purity) across studies. Use statistical tools (ANOVA) to quantify variability .
  • Controlled replication studies : Systematically vary one parameter (e.g., solvent polarity) while holding others constant to isolate confounding factors .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research outcomes?

Answer:

  • Design of Experiments (DoE) : Apply factorial designs to identify critical factors (e.g., catalyst loading, agitation rate) affecting yield and purity .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
  • Robust purification protocols : Standardize crystallization or distillation steps using calibrated equipment to minimize operator-dependent variability .

Methodological: How should researchers address contradictory findings in this compound’s biodegradation rates across studies?

Answer:

  • Standardize testing protocols : Adhere to OECD 301B (Ready Biodegradability) or ASTM D6400 guidelines to ensure comparability .
  • Control environmental variables : Document microbial consortia, temperature, and nutrient availability, which significantly impact degradation kinetics .
  • Multi-lab validation : Collaborate with independent labs to verify results under identical conditions, reducing bias .

Methodological: What are best practices for sharing this compound research data to enhance reproducibility?

Answer:

  • Metadata documentation : Include raw NMR/FTIR spectra, chromatograms, and instrument calibration details in repositories like Zenodo or Figshare .
  • Open-access workflows : Publish step-by-step synthesis and analysis protocols on platforms like *Protocols.io * .
  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable by using standardized formats (e.g., JCAMP-DX for spectra) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.